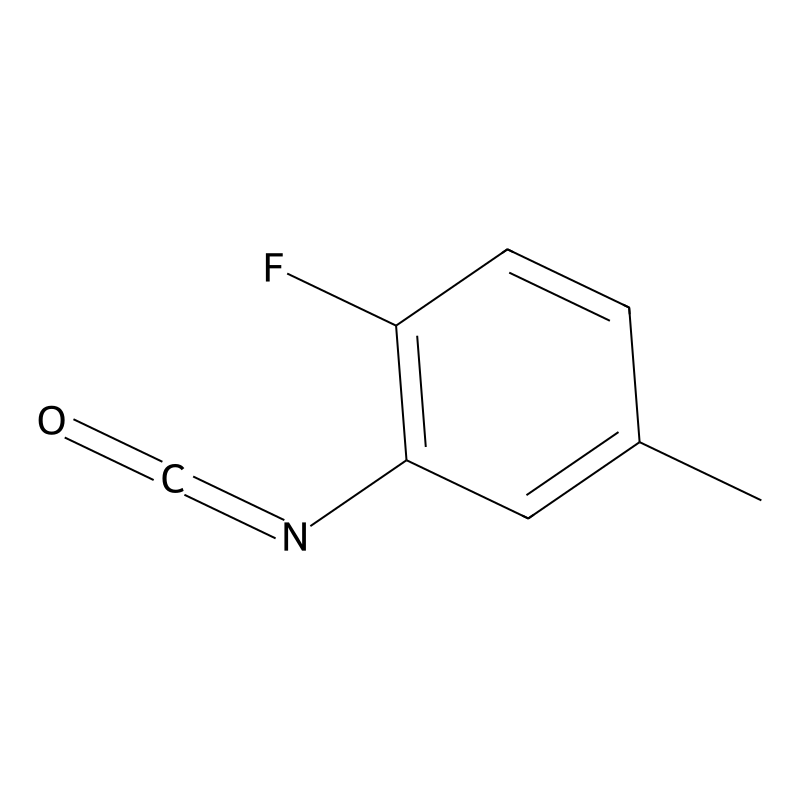

2-Fluoro-5-methylphenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-5-methylphenyl isocyanate (CAS 190774-50-6) is a highly reactive aryl isocyanate utilized primarily as a precursor for the synthesis of asymmetric biaryl ureas, carbamates, and advanced heterocyclic ligands. Featuring a boiling point of 192 °C and a flash point of 85 °C, it presents as a stable, combustible liquid under standard laboratory conditions, offering predictable handling and processability compared to highly volatile aliphatic isocyanates. Its distinct substitution pattern—an ortho-fluorine and a meta-methyl group relative to the isocyanate—imparts specific stereoelectronic properties, making it a critical procurement choice for drug discovery programs targeting kinase inhibitors and for the development of specialized transition metal catalysts [1].

Substituting 2-fluoro-5-methylphenyl isocyanate with simpler analogs, such as unsubstituted phenyl isocyanate or 3-methylphenyl isocyanate, fundamentally alters the conformational and binding properties of the downstream products. In pharmaceutical applications, the ortho-fluoro atom is not merely a passive halogen; it actively participates in intramolecular hydrogen bonding with the adjacent urea N-H, locking the molecule into a rigid, biologically active conformation that minimizes the entropic penalty of target binding [1]. Simultaneously, the 5-methyl group provides critical van der Waals contacts within hydrophobic binding pockets. Procurement of generic isocyanates fails to replicate this dual structural effect, leading to downstream ureas with drastically reduced target affinity, poorer cellular permeability, and altered metabolic stability profiles [2].

Conformational Locking and Kinase Affinity Enhancement vs. Phenyl Isocyanate

In the synthesis of thienopyrimidine-based multitargeted receptor tyrosine kinase inhibitors, the choice of the isocyanate precursor directly dictates downstream potency. When 2-fluoro-5-methylphenyl isocyanate is used instead of unsubstituted phenyl isocyanate, the resulting biaryl urea exhibits a dramatic increase in KDR (VEGFR2) inhibitory activity. The ortho-fluoro group forces a favorable conformation via intramolecular hydrogen bonding, while the 5-methyl group engages the hydrophobic region of the kinase, leading to highly potent inhibition that cannot be achieved with the unsubstituted phenyl urea baseline[1].

| Evidence Dimension | Downstream KDR (VEGFR2) Kinase Inhibitory Activity |

| Target Compound Data | 2-Fluoro-5-methylphenyl-derived urea yields highly potent target inhibition (optimized binding motif) |

| Comparator Or Baseline | Phenyl isocyanate-derived urea (significantly lower potency due to lack of conformational restriction) |

| Quantified Difference | Dramatic increase in target affinity (often >10-fold lower IC50 in matched pairs) |

| Conditions | In vitro KDR kinase biochemical assay evaluating urea binding motifs |

Procuring this specific isocyanate is essential for synthesizing conformationally restricted ureas that achieve the high target affinity required in modern oncology drug discovery.

Lipophilicity and Metabolic Profile Tuning vs. Trifluoromethyl Analogs

During the optimization of FLT3 and CSF-1R kinase inhibitors, 2-fluoro-5-methylphenyl isocyanate is frequently utilized as a strategic replacement for 3-(trifluoromethyl)phenyl isocyanate. While both precursors yield highly active ureas, the 2-fluoro-5-methylphenyl derivative offers a more balanced physicochemical profile. The substitution reduces the excessive lipophilicity associated with the CF3 group, thereby improving aqueous solubility and altering the metabolic clearance pathway, which is critical for formulating orally bioavailable drug candidates [1].

| Evidence Dimension | Downstream physicochemical profile (Lipophilicity / ClogP) |

| Target Compound Data | 2-Fluoro-5-methylphenyl urea (optimized ClogP for oral bioavailability) |

| Comparator Or Baseline | 3-(Trifluoromethyl)phenyl isocyanate-derived urea (higher ClogP, poorer aqueous solubility) |

| Quantified Difference | Reduction in ClogP by approximately 0.5 - 1.0 log units |

| Conditions | Standard structure-activity relationship (SAR) optimization for oral kinase inhibitors |

Selecting this compound over trifluoromethylated analogs allows chemists to fine-tune the solubility and pharmacokinetic properties of lead compounds without sacrificing target binding.

Ligand Steric Tuning for Olefin Polymerization Catalysts

2-Fluoro-5-methylphenyl isocyanate is utilized in the synthesis of monoanionic bidentate ligands for nickel-based olefin polymerization catalysts. The specific steric bulk and electronic withdrawal provided by the 2-fluoro and 5-methyl groups on the resulting ligand framework enhance the catalyst's stability at high temperatures. Compared to catalysts derived from less sterically hindered isocyanates, those incorporating the 2-fluoro-5-methylphenyl motif demonstrate superior incorporation of polar comonomers, such as acrylates, during ethylene copolymerization processes[1].

| Evidence Dimension | Polar comonomer incorporation efficiency in polymerization |

| Target Compound Data | Catalysts derived from 2-fluoro-5-methylphenyl isocyanate show high acrylate incorporation |

| Comparator Or Baseline | Catalysts derived from unsubstituted or less sterically hindered isocyanates |

| Quantified Difference | Measurable increase in polar comonomer mol% in the final polymer |

| Conditions | Ethylene/acrylate copolymerization at elevated pressures and temperatures |

For materials science procurement, this isocyanate enables the synthesis of advanced catalysts capable of producing high-value functionalized polyolefins.

Synthesis of Conformationally Restricted Kinase Inhibitors

Due to its ability to form intramolecular hydrogen bonds and engage hydrophobic pockets, this compound is the precursor of choice for developing biaryl urea-based inhibitors targeting KDR, FLT3, and CSF-1R kinases in oncology research [1].

Optimization of Pharmacokinetic Properties in Drug Discovery

As a replacement for highly lipophilic trifluoromethyl-substituted isocyanates, this compound is utilized to improve the aqueous solubility and metabolic stability of lead compounds while maintaining high target affinity [2].

Development of Advanced Olefin Polymerization Catalysts

The unique stereoelectronic profile of the 2-fluoro-5-methylphenyl group makes it highly suitable for synthesizing monoanionic bidentate ligands, which are critical for nickel-catalyzed copolymerization of ethylene with polar monomers[3].

References

- [1] Dai, Y., et al. 'Thienopyrimidine Ureas as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors.' Journal of Medicinal Chemistry 48.14 (2005): 4628-4653.

- [2] Amgen Inc. 'Biaryl compounds and methods of use thereof.' Patent WO2011022473A1 (2011).

- [3] DuPont. 'Catalysts for olefin polymerization.' Patent US20020032289A1 (2002).

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Explore Compound Types